trans-3,4-Dihydroxy-3,4-dihydrochrysene

Übersicht

Beschreibung

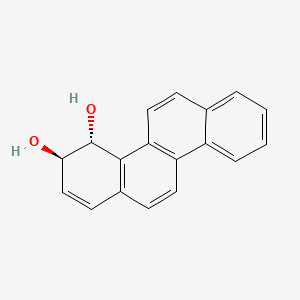

trans-3,4-Dihydroxy-3,4-dihydrochrysene: is a significant metabolite of chrysene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups and a dihydro structure, making it a dihydrodiol derivative of chrysene. It is often studied for its role in the metabolic pathways of polycyclic aromatic hydrocarbons and its potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-dihydroxy-3,4-dihydrochrysene can be achieved through bacterial dioxygenase-catalyzed dihydroxylation of chrysene. This method involves the use of resting cells of a mutant strain of the soil bacterium Sphingomonas yanoikuyae, which produces the compound with high enantiopurity . Another synthetic route involves the chemical resolution of cis-dihydrodiols of chrysene, followed by hydrolysis to obtain the trans-dihydrodiol .

Industrial Production Methods:

Analyse Chemischer Reaktionen

Synthetic Pathways and Structural Reactivity

The synthesis of trans-3,4-dihydroxy-3,4-dihydrochrysene involves selective dihydroxylation and subsequent functionalization:

-

Microbial Dihydroxylation : Enzymatic cis-dihydroxylation of chrysene by bacterial dioxygenases (e.g., Pseudomonas spp.) produces the trans-3,4-dihydrodiol intermediate. This reaction introduces hydroxyl groups at the 3 and 4 positions with high stereospecificity .

-

Chemical Dihydroxylation : Modified Birch reduction followed by controlled reoxidation and hydrolysis achieves regioselective dihydroxylation. For example, Birch reduction of chrysene generates a dihydro intermediate, which is oxidized to the diol via Prevost reaction conditions .

Key Reaction Scheme :

Oxidation to Diol Epoxides

The compound undergoes further oxidation to form mutagenic diol epoxides, critical in carcinogenicity studies:

-

Epoxidation : Cytochrome P450-mediated oxidation of the bay-region double bond (1,2-position) generates 3,4-diol-1,2-epoxide derivatives. Two diastereomeric epoxides are formed:

| Epoxide Isomer | Mutagenicity (TA100 revertants/nmol) | Tumorigenic Activity (Mouse Skin) |

|---|---|---|

| (−)-Diol epoxide-1 | 2400 | Moderate |

| (+)-Diol epoxide-2 | 980 | High |

The R,S,S,R isomer exhibits the highest tumorigenic potency due to its stereochemical alignment with DNA adduct formation .

Metabolic and Biochemical Interactions

This compound participates in enzymatic and non-enzymatic pathways:

-

Enzymatic Activation :

-

Non-Enzymatic Reactions :

-

Acid-catalyzed dehydration yields chrysene-3,4-quinone.

-

Photodegradation under UV light generates hydroxylated radicals.

-

Comparative Reactivity with Related PAHs

The vicinal diol structure distinguishes its reactivity from other hydroxylated PAHs:

| Compound | Structure | Key Reactivity |

|---|---|---|

| Chrysene | Parent PAH | Lacks hydroxyl groups; inert in diol-epoxide formation |

| 1-Hydroxypyrene | Monohydroxylated PAH | Forms stable sulfate conjugates |

| 9-Hydroxychrysene | Monohydroxylated PAH | Oxidizes to carcinogenic quinones |

| This compound | Vicinal diol | Prone to epoxidation and DNA adduct formation |

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Carcinogenicity Studies

One of the primary applications of trans-3,4-Dihydroxy-3,4-dihydrochrysene is in the study of carcinogenesis. Research has demonstrated that this compound serves as a model for understanding the mechanisms through which PAHs induce cancer. The compound can be metabolized into reactive intermediates that interact with DNA, leading to mutagenic effects. For instance, studies have shown that the compound can undergo metabolic conversion to diol epoxides, which are known to be potent carcinogens .

Pollutant Studies

This compound is utilized in environmental research to study the effects of PAHs as pollutants. Its role as a metabolite allows researchers to investigate how chrysene and its derivatives behave in biological systems and ecosystems. This research is crucial for understanding the environmental impact of PAHs and their metabolic pathways in various organisms.

Potential Therapeutic Applications

There is growing interest in exploring the pharmacological properties of this compound. Preliminary studies suggest that it may possess antioxidant properties due to its vicinal diol structure. This characteristic could make it useful in developing therapeutic agents aimed at mitigating oxidative stress-related diseases.

Comparative Analysis with Related Compounds

The unique structural features of this compound differentiate it from other hydroxylated PAHs. Here is a comparative table highlighting its features against similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Chrysene | PAH | Base structure for derivatives; lacks hydroxyl groups |

| 1-Hydroxypyrene | Hydroxylated PAH | Contains one hydroxyl group; studied for mutagenicity |

| 9-Hydroxychrysene | Hydroxylated PAH | Hydroxylated at different position; potential carcinogen |

| This compound | Hydroxylated PAH | Unique vicinal diol structure; potential antioxidant properties |

Case Studies and Findings

Several studies have documented the effects of this compound on tumorigenicity:

- Tumor Initiation Studies : Research conducted on mouse skin demonstrated that topical applications of this compound led to significant tumor initiation when followed by tumor-promoting agents .

- Metabolic Pathway Analysis : Studies have shown that liver microsomes can metabolize this compound into diol epoxides that exhibit high tumorigenic activity .

Wirkmechanismus

The mechanism of action of trans-3,4-dihydroxy-3,4-dihydrochrysene involves its metabolism by liver enzymes to form reactive intermediates, such as diol-epoxides. These intermediates can interact with DNA, leading to mutagenic effects . The compound’s genotoxicity is significantly enhanced in the presence of inhibitors of microsomal epoxide hydrolase, indicating the involvement of epoxide intermediates in its biological activity .

Vergleich Mit ähnlichen Verbindungen

- cis-3,4-Dihydroxy-3,4-dihydrochrysene

- cis-1,2-Dihydroxy-1,2,3,4-tetrahydrochrysene

- cis,cis-3,4,9,10-chrysene tetraol

Uniqueness: trans-3,4-Dihydroxy-3,4-dihydrochrysene is unique due to its trans configuration, which affects its reactivity and biological activity compared to its cis counterparts. The trans configuration also influences its interaction with enzymes and its subsequent metabolic pathways .

Biologische Aktivität

trans-3,4-Dihydroxy-3,4-dihydrochrysene (trans-3,4-DHD-chr) is a polycyclic aromatic hydrocarbon (PAH) metabolite derived from chrysene. This compound has garnered attention due to its significant biological activities, particularly its mutagenic and carcinogenic properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

- Chemical Formula : C₁₈H₁₄O₂

- Molecular Weight : 266.30 g/mol

- CAS Number : 160164

Biological Activity Overview

The biological activity of trans-3,4-DHD-chr has been primarily studied in the context of mutagenicity and tumorigenicity. Research indicates that this compound exhibits strong mutagenic properties when activated by metabolic processes in various biological systems.

Mutagenicity Studies

- Salmonella Assays :

- Cell Transformation :

Tumorigenicity Studies

Trans-3,4-DHD-chr has also been implicated as a tumor initiator in animal models:

- In mouse skin assays, it induced tumors effectively when applied topically. A dose-dependent relationship was observed where higher doses resulted in increased tumor incidence and multiplicity .

| Dose (nmol) | Average Tumors per Mouse | Tumor Incidence (%) |

|---|---|---|

| 50 | 1.40 | 50 |

| 250 | 3.53 | 63 |

The mutagenic activity of trans-3,4-DHD-chr is believed to be mediated through the formation of DNA adducts following metabolic activation. The compound undergoes enzymatic conversion to reactive intermediates that can covalently bind to DNA, leading to mutations and subsequent carcinogenesis .

Case Study 1: Skin Tumor Induction

A study involving the application of trans-3,4-DHD-chr on mouse skin showed that it acted as a potent tumor initiator. Mice treated with this compound developed skin tumors at a rate significantly higher than controls, reinforcing its classification as a carcinogen .

Case Study 2: Lung Tumorigenesis

In newborn mice injected with trans-3,4-DHD-chr, researchers observed a marked increase in lung tumor formation compared to those not exposed to the compound. This finding underscores the potential risks associated with environmental exposure to chrysene derivatives .

Eigenschaften

IUPAC Name |

(3R,4R)-3,4-dihydrochrysene-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-16-10-7-12-6-8-14-13-4-2-1-3-11(13)5-9-15(14)17(12)18(16)20/h1-10,16,18-20H/t16-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKPMCWSKPASGO-AEFFLSMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@H]([C@@H](C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031722 | |

| Record name | trans-3,4-Dihydrochrysene-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64920-32-7, 77123-19-4 | |

| Record name | Chrysene-3,4-diol, 3,4-dihydro-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064920327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Chrysenediol, 3,4-dihydro-, (3R-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077123194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3,4-Dihydrochrysene-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.